molecular formula C13H16N2O3 B15115665 N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B15115665
M. Wt: 248.28 g/mol
InChI Key: DVXOBCOUURPNPG-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole ring substituted with a dioxane moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 1,4-dioxane with a suitable benzoxazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • Benzpyrimoxan

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole ring with a dioxane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H16N2O3/c1-15(8-10-9-16-6-7-17-10)13-14-11-4-2-3-5-12(11)18-13/h2-5,10H,6-9H2,1H3

InChI Key

DVXOBCOUURPNPG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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